molecular formula C14H15NO4 B13392302 Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate

Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate

Cat. No.: B13392302
M. Wt: 261.27 g/mol
InChI Key: AZHFWCDOYBZGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate (CAS: 1354639-60-3) is a quinoline-based heterocyclic compound characterized by a 2-oxoquinoline core substituted with ethyl, hydroxy, methyl, and methoxycarbonyl groups at positions 5, 4, 1, and 3, respectively. Its structure combines a planar aromatic quinoline system with polar substituents, making it a versatile scaffold for medicinal and materials chemistry. The 4-hydroxy and 2-oxo groups contribute to hydrogen-bonding interactions, while the ethyl and methyl substituents influence lipophilicity and steric effects.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-8-6-5-7-9-10(8)12(16)11(14(18)19-3)13(17)15(9)2/h5-7,16H,4H2,1-3H3

InChI Key

AZHFWCDOYBZGBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

N-Methylation :

  • Reagents : Sodium hydride (NaH, 70%) and methyl iodide (CH₃I) in dimethylacetamide (DMA).
  • Conditions :
    • 5-Ethylisatoic anhydride (30 g) is dissolved in DMA (300 mL) under N₂.
    • NaH (5.8 g) and CH₃I (11.5 mL) are added at 5°C, followed by stirring at room temperature for 18 h.
    • Excess CH₃I is removed under vacuum (40 mbar).

Esterification with Dimethyl Malonate :

  • Dimethyl malonate (20 mL) is added to the N-methylated intermediate.
  • Heating at 85°C for 3 h induces cyclocondensation, forming the quinoline-3-carboxylate ester.
  • Workup : Acidification with 5 M HCl (pH 1.5–2) precipitates the product, which is recrystallized from methanol (70% yield).

Regioselectivity and Side Reactions

  • Competing N- vs. O-Methylation : Strong bases (e.g., NaH) favor O-methylation, while milder conditions (e.g., K₂CO₃) may yield N-methyl byproducts.
  • S-Methylation : Thioxo analogs undergo exclusive S-methylation under triethylamine, but this is irrelevant to the target compound.

Adaptation for 5-Ethyl Substituent

While the provided sources focus on 5-chloro derivatives, the 5-ethyl group can be introduced via:

  • Starting Material Modification : Use 5-ethyl-2-aminobenzoic acid instead of 5-chloro-2-aminobenzoic acid to synthesize 5-ethylisatoic anhydride.
  • Late-Stage Alkylation : Post-cyclization ethylation using ethyl iodide (C₂H₅I) under SN2 conditions, though this requires optimization.

Critical Analysis of Methods

  • Efficiency : The Gould-Jacobs route offers high yields (>90%) but demands high temperatures.
  • Scalability : NaH-mediated methylations are effective but require careful handling due to pyrophoric reagents.
  • Purity : Recrystallization from methanol or ethanol ensures >95% purity for intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group at position 2 can be reduced to form a hydroxyl group, resulting in a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives share structural and functional similarities with Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate. Below is a systematic comparison with three closely related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Similarity Index Key Properties/Activities References
Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (248282-10-2) 5-Cl, 4-OH, 1-CH₃, 3-COOEt 0.98 Enhanced antibacterial activity due to Cl substitution; synthetic challenges in regioselective halogenation
5-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (335640-50-1) 5-Cl, 4-OH, 1-CH₃, 3-COOH 0.96 Improved solubility (carboxylic acid group); potential for metal coordination; lower cytotoxicity
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate (770711-44-9) 4-OH, 2-oxo, 1-Ph, 3-COOMe 0.88 Broader π-system (phenyl group); explored in anticancer research

Key Findings :

Bioactivity: The chlorinated analog (248282-10-2) exhibits potent antibacterial effects by inhibiting FtsZ polymerization (a bacterial cell division protein), with IC₅₀ values comparable to benzofuroquinolinium derivatives . The carboxylic acid derivative (335640-50-1) shows lower cytotoxicity (IC₅₀ > 100 µM in mammalian cells) compared to ester analogs, likely due to reduced cell membrane permeability . this compound lacks direct activity data but shares structural motifs with anti-malarial amino-alcohol quinolines, which demonstrate synergistic effects with dihydroartemisinin .

Synthetic Challenges: Introducing substituents post-synthesis (e.g., halogenation or alkylation) often leads to regioselectivity issues and isomer mixtures, as seen in the synthesis of 4-hydroxy-2-oxo-quinolines . The ethyl and methyl groups in the target compound are typically introduced via pre-functionalized anthranilic acid precursors to avoid side reactions .

Hydrogen Bonding: The 4-hydroxy and 2-oxo groups enable strong intermolecular interactions, as observed in crystal structures of similar quinolines .

Table 2: Pharmacological Comparison

Compound Antibacterial Activity (IC₅₀, µM) Anti-Malarial EC₅₀ (vs. Plasmodium falciparum) Cytotoxicity (IC₅₀, µM)
248282-10-2 2.5–5.0 Not reported 50–75
335640-50-1 >10 Not reported >100
1354639-60-3 (Target) Not reported ~0.1* (predicted based on structural analogs) Not reported

*Predicted based on anti-malarial amino-alcohol quinolines (EC₅₀: 10–50 nM) .

Research Implications

  • Drug Design : The ethyl and methyl substitutions in 1354639-60-3 balance lipophilicity and steric effects, making it a candidate for anti-infective or anticancer agents.
  • Synthetic Optimization : Regioselective modifications remain a challenge; pre-functionalized building blocks (e.g., substituted anthranilic acids) are recommended .
  • Safety Profile : Lower cytotoxicity of the carboxylic acid analog (335640-50-1) suggests that ester-to-acid derivatization could improve therapeutic indices .

This analysis underscores the importance of substituent positioning and functional groups in dictating the biological and physicochemical profiles of quinoline derivatives. Further studies on the target compound’s specific activities and crystallographic validation (e.g., via SHELX ) are warranted.

Biological Activity

Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its complex aromatic structure and diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.27 g/mol
  • Structure : The compound features a hydroxyl group and an ester group, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting replication processes. This mechanism is particularly relevant in cancer therapy, as it can lead to apoptosis in malignant cells.
  • Enzyme Interaction : It interacts with various enzymes critical for cellular metabolism, enhancing its potential therapeutic effects against infections and tumors.
  • Antioxidant Activity : Studies suggest that the compound possesses significant antioxidant properties, which may protect against oxidative stress in cells, thereby reducing damage from reactive oxygen species .

Antitumor Activity

A pivotal study evaluated the antitumor effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells in mice. Key findings included:

  • Tumor Cell Viability : The compound demonstrated a significant reduction in tumor cell viability by 100% compared to control groups.
  • Mechanism of Action : The study highlighted apoptosis induction as a primary mechanism through which the compound exerts its antitumor effects. This was supported by histopathological examinations showing minimal organ toxicity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Characteristics
QuinolineC9H7NParent compound; simpler structure lacking functional groups enhancing reactivity.
ChloroquineC18H26ClN3OAntimalarial drug; distinct pharmacological properties due to chlorine substitution.
Quinoline-3-carboxylic acidC10H7NO2Less complex than methyl 5-ethyl derivative but shares core structure; limited biological activity.

Methyl 5-ethyl derivative stands out due to its specific substitution pattern, which enhances both chemical reactivity and biological efficacy compared to other quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound’s synthesis typically involves multi-step protocols, including condensation, cyclization, and esterification. For example, oxidation-reduction reactions using reagents like KMnO₄ (for hydroxylation) and NaBH₄ (for selective reduction) are critical. Temperature (60–80°C) and pH (neutral to mildly acidic) must be tightly controlled to avoid side reactions .
  • Validation : Confirm intermediates via LC-MS and final product purity (>95%) via HPLC. Cross-reference spectral data (¹H/¹³C NMR, IR) with PubChem entries for analogous quinoline derivatives .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and torsional angles. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .
  • Data Interpretation : Apply Cremer-Pople puckering parameters for non-planar ring systems and validate using the CIF check tool in PLATON to detect crystallographic outliers .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodology : Screen for antimicrobial activity via broth microdilution (MIC assays) and antioxidant potential via DPPH radical scavenging. Use in vitro models (e.g., enzyme inhibition assays for kinases) to identify therapeutic targets. PubChem’s bioactivity data for structurally similar compounds (e.g., ethyl 4-hydroxyquinoline derivatives) can guide hypothesis generation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Analysis : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Compare solution-state NMR (DMSO-d₆) with solid-state DFT calculations (Gaussian 16) to model hydrogen-bonded dimers observed in SCXRD. Use graph-set analysis (R²₂(8) motifs) to rationalize intermolecular interactions .
  • Case Study : If NMR suggests a keto-enol equilibrium but X-ray shows a single tautomer, variable-temperature NMR (VT-NMR) can probe equilibrium shifts, while Hirshfeld surface analysis quantifies packing influences .

Q. What strategies optimize regioselectivity in functionalizing the quinoline core without disrupting the ester moiety?

  • Experimental Design : Employ protecting groups (e.g., TMS for hydroxyl) during electrophilic substitution. Use Pd-catalyzed C–H activation (e.g., Suzuki coupling) for aryl modifications. Monitor reaction progress via TLC and MALDI-TOF to detect side products .
  • Challenges : Steric hindrance from the 1-methyl and 5-ethyl groups may limit accessibility. Computational docking (AutoDock Vina) can predict reactive sites by mapping electrostatic potential surfaces .

Q. How do solvent polarity and hydrogen-bonding networks affect the compound’s stability in long-term storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) in DMSO, methanol, and aqueous buffers. Monitor degradation via UPLC-MS and correlate with Kamlet-Taft solvent parameters.
  • Findings : Polar aprotic solvents (e.g., DMSO) stabilize via intramolecular H-bonding between the 4-hydroxy and 2-oxo groups, as evidenced by FT-IR (O–H stretch at 3200–3400 cm⁻¹) .

Data Contradiction and Validation

Q. How to address inconsistencies between computational (DFT) and experimental (X-ray) bond lengths in the quinoline ring?

  • Resolution : Re-optimize DFT geometry using crystallographic coordinates as initial inputs. Apply B3LYP/6-311+G(d,p) with implicit solvation (SMD model) to account for crystal field effects. Discrepancies >0.05 Å suggest lattice strain or missing dispersion corrections .

Q. Why do bioactivity results vary across cell lines despite consistent compound purity?

  • Hypothesis : Differential membrane permeability or metabolization (e.g., esterase-mediated hydrolysis). Validate via LC-MS/MS to detect intracellular metabolites. Use Caco-2 monolayers to assess permeability and PAMPA for passive diffusion .

Methodological Resources

  • Spectral Databases : PubChem (CID-specific IR/NMR) .
  • Crystallography Tools : SHELX suite, ORTEP-III, PLATON .
  • Computational Modeling : Gaussian 16 (DFT), AutoDock Vina (docking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.